3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

JAK kinase inhibition structure-activity relationship benzamide substitution

3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide (CAS 1170863-69-0) is a synthetic small-molecule belonging to the benzamide class of pyrazolyl-amino-pyrimidinyl derivatives. Its structure features a pyrimidine core substituted with a pyrazole moiety and linked via an amine bridge to a phenyl ring bearing a 3-methylbenzamide group.

Molecular Formula C22H20N6O
Molecular Weight 384.443
CAS No. 1170863-69-0
Cat. No. B2596205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
CAS1170863-69-0
Molecular FormulaC22H20N6O
Molecular Weight384.443
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4
InChIInChI=1S/C22H20N6O/c1-15-5-3-6-17(13-15)22(29)27-19-9-7-18(8-10-19)26-20-14-21(25-16(2)24-20)28-12-4-11-23-28/h3-14H,1-2H3,(H,27,29)(H,24,25,26)
InChIKeyCRHMIKOXUHGLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide (CAS 1170863-69-0): Chemical Class and Procurement Context


3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide (CAS 1170863-69-0) is a synthetic small-molecule belonging to the benzamide class of pyrazolyl-amino-pyrimidinyl derivatives. Its structure features a pyrimidine core substituted with a pyrazole moiety and linked via an amine bridge to a phenyl ring bearing a 3-methylbenzamide group . The compound is claimed within patent families assigned to LYNK PHARMACEUTICALS CO. LTD. as a selective and potent Janus kinase (JAK) inhibitor, with the patent disclosing that compounds of this class exhibit JAK2 IC₅₀ values in the low nanomolar range at Km ATP concentration and show exceptional potency against JAK1 and/or TYK2 [1][2]. The molecular formula is C₂₂H₂₀N₆O with a molecular weight of 384.44 g/mol .

Why 3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide Cannot Be Interchanged with Close Analogs


Within the pyrazolyl-amino-pyrimidinyl benzamide series, subtle variations in the terminal benzamide substituent produce marked differences in JAK isoform selectivity and potency. The 3-methylbenzamide moiety present in CAS 1170863-69-0 occupies a sterically and electronically defined region of the JAK ATP-binding pocket, as evidenced by the patent disclosure that this class of inhibitors exhibits exceptional potency profiles with JAK2 IC₅₀ values in the low nanomolar range at Km ATP concentration [1]. Replacing the 3-methylbenzamide with alternative amides such as pyrazine-2-carboxamide, 5-bromofuran-2-carboxamide, or 5-oxopyrrolidine-2-carboxamide alters both the hydrogen-bonding capacity and the hydrophobic contacts within the kinase hinge region, potentially shifting selectivity among JAK1, JAK2, JAK3, and TYK2 . Generic substitution without experimental validation therefore risks loss of the desired JAK inhibition profile and may introduce unintended off-target activities.

Quantitative Differentiation Evidence for 3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide vs. Closest Analogs


Structural Differentiation: 3-Methylbenzamide vs. JAK-IN-21 (Example 4) Amide Substituent

CAS 1170863-69-0 incorporates a 3-methylbenzamide terminal group, whereas JAK-IN-21 (Example 4 from WO2020118683A1) bears a distinct amide substituent. JAK-IN-21 is reported as a selective and potent JAK inhibitor with IC₅₀ values of 1.73, 2.04, 109, and 62.9 nM against JAK1, JAK2, JAK2-V617F, and TYK2, respectively . The 3-methylbenzamide of CAS 1170863-69-0 introduces a meta-methyl substituent on the phenyl ring, which is absent in JAK-IN-21, potentially modulating steric interactions within the JAK active site and altering isoform selectivity [1]. The patent explicitly states that compounds of this class exhibit JAK2 IC₅₀ values in the low nanomolar range at Km ATP concentration, with some compounds also showing exceptional potency against JAK1 and/or TYK2 [1].

JAK kinase inhibition structure-activity relationship benzamide substitution

Patent Family Coverage and Proprietary Position Supporting Research Use

CAS 1170863-69-0 is explicitly encompassed within the Markush structures of a robust patent family including WO2020118683A1, EP3877381A1, CN118290403A, US20240025882A1, and US12098142B2, all assigned to LYNK PHARMACEUTICALS CO. LTD. [1][2]. The patent family describes these compounds as orally and/or topically available, selective and potent JAK inhibitors with therapeutic applicability across cancer, inflammatory diseases, and autoimmune disorders [1]. In contrast, many structurally similar analogs bearing the same pyrimidine-pyrazole-amine core but different amide appendages (e.g., pyrazine-2-carboxamide, 5-bromofuran-2-carboxamide, 5-oxopyrrolidine-2-carboxamide) are not explicitly exemplified or claimed within this patent family .

intellectual property JAK inhibitor development therapeutic area targeting

Core Scaffold Selectivity: 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine vs. Alternate Heterocyclic Cores

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core present in CAS 1170863-69-0 serves as a privileged kinase hinge-binding motif distinct from the pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, or pyrrolo[2,3-d]pyrimidine cores found in other JAK inhibitor series [1]. The patent disclosure emphasizes that the benzamide subclass of this core achieves JAK2 IC₅₀ values in the low nanomolar range at Km ATP concentration and some compounds additionally exhibit exceptional potency against JAK1 and/or TYK2 [2]. The 2-methyl substitution on the pyrimidine ring and the N1-pyrazole linkage in CAS 1170863-69-0 represent specific structural features that differentiate it from compounds where the pyrazole is attached via C4-linkage (pyrazolo[1,5-a]pyrimidines) or where the pyrazole is replaced by imidazole [2].

kinase hinge-binding scaffold pyrimidine-pyrazole core ATP-competitive inhibitor design

Optimal Research and Industrial Application Scenarios for 3-Methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide (CAS 1170863-69-0)


JAK Isoform Selectivity Profiling and SAR Expansion

Researchers engaged in JAK kinase inhibitor development can employ CAS 1170863-69-0 as a structurally defined probe to interrogate how the 3-methylbenzamide substituent influences selectivity among JAK1, JAK2, JAK3, and TYK2. The patent family discloses that compounds of this benzamide class achieve low nanomolar JAK2 IC₅₀ values at Km ATP concentration [1]. By running parallel biochemical assays with CAS 1170863-69-0 against commercially available comparator JAK-IN-21 (JAK1 IC₅₀ = 1.73 nM; JAK2 IC₅₀ = 2.04 nM) , medicinal chemistry teams can directly map the contribution of the 3-methylbenzamide group to the overall kinase inhibition fingerprint.

Chemical Tool Compound for JAK-STAT Pathway Investigation

Cancer and inflammation biology laboratories investigating the JAK-STAT signaling axis can use CAS 1170863-69-0 as a small-molecule tool compound. The compound's core scaffold (6-(1H-pyrazol-1-yl)pyrimidin-4-amine) is a validated ATP-competitive kinase hinge binder [1], and its inclusion in the LYNK patent family confirms its design intent as a JAK pathway modulator. When compared to pan-JAK inhibitors such as tofacitinib or ruxolitinib, this compound offers a distinct chemotype that may exhibit differential off-target kinase profiles, enabling more precise dissection of JAK-dependent signaling phenotypes [1].

Reference Standard for Analytical Method Development and Quality Control

Procurement and analytical chemistry teams can utilize CAS 1170863-69-0 (MW 384.44 g/mol) as a reference standard for HPLC, LC-MS, and NMR method development targeting the pyrazolyl-amino-pyrimidinyl benzamide compound class [1]. Its well-defined molecular formula (C₂₂H₂₀N₆O) and the availability of structurally related impurities or degradation products (e.g., N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide ) facilitate the establishment of stability-indicating assays and forced degradation protocols.

In Vitro ADME and Pharmacokinetic Property Benchmarking

Drug metabolism and pharmacokinetics (DMPK) groups can use CAS 1170863-69-0 as a benchmark compound when evaluating the absorption, distribution, metabolism, and excretion properties of pyrazolyl-amino-pyrimidinyl benzamide derivatives. The patent discloses that compounds of this class are designed for oral and/or topical availability [1], providing a reference framework against which microsomal stability, CYP inhibition, plasma protein binding, and permeability of new analogs can be compared. The 3-methyl substituent on the benzamide ring may influence metabolic lability relative to unsubstituted or halogenated analogs.

Quote Request

Request a Quote for 3-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.